molecular formula C9H7N3O3 B10865802 2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid

2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid

Cat. No.: B10865802
M. Wt: 205.17 g/mol
InChI Key: QTIFGZNCHKRBNK-BJMVGYQFSA-N
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Description

2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid is an organic compound that features a benzoxazole ring linked to a hydrazono group and an acetic acid moiety. Benzoxazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Hydrazone Formation: The benzoxazole derivative is then reacted with hydrazine or its derivatives to form the hydrazono group. This step often requires a dehydrating agent such as acetic anhydride.

    Acetic Acid Introduction: Finally, the hydrazono compound is reacted with chloroacetic acid or its derivatives to introduce the acetic acid moiety. This step is typically carried out in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo compounds.

    Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.

    Substitution: The benzoxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive benzoxazole core.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its benzoxazole ring, which mimics natural substrates or inhibitors.

    Pathways Involved: It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-yl)acetic acid: Lacks the hydrazono group but shares the benzoxazole and acetic acid moieties.

    2-(1,3-Benzoxazol-2-yl)hydrazine: Contains the benzoxazole and hydrazine groups but lacks the acetic acid moiety.

Uniqueness

2-[2-(1,3-Benzoxazol-2-YL)hydrazono]acetic acid is unique due to the presence of both the hydrazono and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination allows for a broader range of chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

(2E)-2-(1,3-benzoxazol-2-ylhydrazinylidene)acetic acid

InChI

InChI=1S/C9H7N3O3/c13-8(14)5-10-12-9-11-6-3-1-2-4-7(6)15-9/h1-5H,(H,11,12)(H,13,14)/b10-5+

InChI Key

QTIFGZNCHKRBNK-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)N/N=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NN=CC(=O)O

Origin of Product

United States

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